ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group at the 3-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the hydroxymethyl group through a formylation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and formylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 5-(carboxymethyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-methanol.
Substitution: Ethyl 5-(substituted methyl)-1H-pyrazole-3-carboxylate derivatives.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Differing in the position of the ester group, which can affect its reactivity and biological activity.
Mthis compound: Featuring a methyl ester group instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Ethyl 5-(hydroxymethyl)-1H-imidazole-3-carboxylate: An imidazole analog with potentially different electronic and steric properties, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups and the versatility it offers in synthetic and research applications.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3,10H,2,4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCLMYRLGIMSIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480807 |
Source
|
Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61453-48-3 |
Source
|
Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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